5-(Benzenesulfonyl)-6-imino-11-methyl-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
5-(Benzenesulfonyl)-6-imino-11-methyl-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound featuring a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-6-imino-11-methyl-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various sulfonyl chlorides, pyridine derivatives, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)-6-imino-11-methyl-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the pyridinyl and benzenesulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
5-(Benzenesulfonyl)-6-imino-11-methyl-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 5-(Benzenesulfonyl)-6-imino-11-methyl-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another tricyclic compound with potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against specific enzymes.
Uniqueness
5-(Benzenesulfonyl)-6-imino-11-methyl-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[840Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development .
Properties
Molecular Formula |
C24H19N5O3S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-6-imino-11-methyl-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C24H19N5O3S/c1-16-6-5-13-28-22(16)27-23-19(24(28)30)14-20(33(31,32)18-7-3-2-4-8-18)21(25)29(23)15-17-9-11-26-12-10-17/h2-14,25H,15H2,1H3 |
InChI Key |
DBBXUTOUNQOLHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=NC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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